2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide - 1370261-96-3

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide

Catalog Number: EVT-253607
CAS Number: 1370261-96-3
Molecular Formula: C19H23N9O
Molecular Weight: 393.5
The product is for non-human research only. Not for therapeutic or veterinary use.
Price:

Product Introduction

Description

P505-15, chemically known as P505-15, is a novel, highly selective, and orally bioavailable small-molecule inhibitor of spleen tyrosine kinase (SYK). [, , , , ] It has demonstrated significant potential as a research tool for investigating SYK-dependent signaling pathways and their roles in various cellular processes, including immune responses and cancer cell proliferation. [, , , ] P505-15 exhibits at least 80-fold greater affinity for SYK compared to other kinases, making it a highly valuable tool for dissecting the specific contributions of SYK activity in complex biological systems. []

Mechanism of Action

P505-15 functions as a potent and selective ATP-competitive inhibitor of SYK, effectively blocking its kinase activity. [, , , ] By inhibiting SYK, P505-15 disrupts downstream signaling cascades initiated by the B-cell receptor (BCR) and Fcε receptor 1 (FcεRI). [, , ] This inhibition leads to the suppression of various cellular processes, including B-cell activation, proliferation, migration, and cytokine production. [, , , , ] In the context of cancer research, P505-15 has demonstrated efficacy in blocking the proliferation of B-cell malignancies, including non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL), by interfering with BCR-mediated survival signals. [, , ] Furthermore, P505-15 has shown promising results in preclinical models of rheumatoid arthritis by suppressing immune function and alleviating inflammation. [, ] Specifically, P505-15 reduces arthritis score, cartilage destruction, macrophage infiltration, and circulating levels of pro-inflammatory cytokines. [] In microglia, P505-15 prevents neuronal loss by reducing their phagocytosis of synapses and neurons. []

Applications
  • B-cell malignancies: P505-15 exhibits potent anti-tumor activity against various B-cell malignancies, including NHL and CLL, both in vitro and in vivo. [, , , , ] It disrupts BCR signaling, leading to decreased cell viability, increased apoptosis, and reduced tumor growth. [, , ] Importantly, P505-15 demonstrates synergy with other chemotherapeutic agents like fludarabine, enhancing their efficacy at lower concentrations. [, ]
  • Rheumatoid arthritis: Preclinical studies highlight the efficacy of P505-15 in rodent models of rheumatoid arthritis, showcasing its potential as a novel therapeutic strategy for this autoimmune disease. [, , ] P505-15 effectively suppresses leukocyte immune function and reduces inflammation, resulting in improved clinical scores and reduced joint damage. [, ]
  • Other inflammatory diseases: Given its potent immunomodulatory effects, research has explored the therapeutic potential of P505-15 in other inflammatory diseases. [] For example, P505-15 has shown promise in preclinical models of abdominal aortic aneurysm, where it attenuates the inflammatory response by inhibiting SYK in immune cells. []
  • Microglia-mediated neurodegeneration: P505-15 has been shown to protect neurons from microglia-mediated loss in culture models of neurodegeneration. [] By inhibiting SYK, P505-15 reduces microglial phagocytosis of neurons and synapses, offering a potential therapeutic avenue for neurodegenerative diseases. []
  • Investigating SYK function: Due to its high selectivity for SYK, P505-15 is an invaluable tool for dissecting the role of SYK in various cellular processes. [, ] For instance, researchers have utilized P505-15 to elucidate the contribution of SYK in BCR signaling, inflammatory responses, and even in the context of malaria parasite infection. [, , , ]
Future Directions
  • Clinical development: While initial clinical trials have been conducted, further exploration of P505-15 in clinical settings is warranted to validate its safety and efficacy in human patients with B-cell malignancies, rheumatoid arthritis, and other inflammatory diseases. [, , ]
  • Combination therapies: Investigating the synergistic potential of P505-15 with other therapeutic agents, such as BCL-2 inhibitors in B-cell malignancies or JAK inhibitors in autoimmune diseases, could lead to more effective treatment strategies. []
  • Biomarker development: Identifying biomarkers that can predict response to P505-15 therapy would be crucial for personalizing treatment and improving patient outcomes. [] For example, BCR surface density could be a potential biomarker for GCB-DLBCL. []
  • Understanding resistance mechanisms: Further research is needed to understand the mechanisms underlying resistance to SYK inhibitors like P505-15, such as activation of the RAS/MAPK signaling pathway in AML, and to develop strategies to overcome such resistance. []
  • Exploring new applications: Given the involvement of SYK in diverse cellular processes, investigating the potential of P505-15 in other diseases where SYK signaling plays a role, such as allergic diseases and other autoimmune disorders, could uncover novel therapeutic avenues. []

Properties

CAS Number

1370261-96-3

Product Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide

Molecular Formula

C19H23N9O

Molecular Weight

393.5

InChI

InChI=1S/C19H23N9O/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27)/t15-,16+/m0/s1

InChI Key

TXGKRVFSSHPBAJ-JKSUJKDBSA-N

SMILES

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N

Synonyms

P505-15;PRT062607;PRT2607

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.